Product packaging for 3-[(4-Nitrophenoxy)methyl]benzohydrazide(Cat. No.:CAS No. 832739-58-9)

3-[(4-Nitrophenoxy)methyl]benzohydrazide

Cat. No.: B2419679
CAS No.: 832739-58-9
M. Wt: 287.275
InChI Key: DODLVWHTBNJGLS-UHFFFAOYSA-N
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Description

Significance of Benzohydrazide (B10538) and Nitrophenoxy Scaffolds in Contemporary Chemical Research

The benzohydrazide structure is a well-established and versatile scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. mdpi.comnih.gov This is largely attributed to the presence of the hydrazone functional group (-CONHNH2), which is a key pharmacophore. researchgate.net Benzohydrazide derivatives have been extensively studied and have demonstrated a wide array of pharmacological properties, making them valuable lead compounds in drug discovery. mdpi.com

The significance of the benzohydrazide scaffold is highlighted by its diverse bioactivities, which are summarized in the table below.

Biological ActivityDescription
Antimicrobial Derivatives have shown potent activity against various strains of bacteria and fungi. nih.gov
Anticancer Certain benzohydrazide compounds exhibit significant cytotoxicity against various cancer cell lines. mdpi.com
Anti-inflammatory The scaffold is a component of molecules with notable anti-inflammatory effects. nih.gov
Antitubercular The benzohydrazide moiety is a key feature in compounds investigated for activity against Mycobacterium tuberculosis. nih.gov
Anticonvulsant Research has indicated the potential for benzohydrazide derivatives in the management of seizures. mdpi.com

Similarly, the nitrophenoxy scaffold, and more broadly, nitroaromatic compounds, are of considerable interest in chemical and pharmaceutical research. The nitro group (NO₂) is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, reactivity, and biological interactions. Its presence can enhance binding affinity to biological targets and is a feature in a number of established therapeutic agents.

The importance of the nitrophenoxy and related nitro-containing scaffolds is evident in their various applications.

Application AreaSignificance of Nitro Group
Antimicrobial Agents The nitro group is a key component in drugs like nitrofurantoin (B1679001) and metronidazole, where it is often reduced within the target cell to produce reactive species that are toxic to the pathogen.
Anticancer Research The nitrophenoxy moiety has been incorporated into molecules designed as potential anticancer agents. For instance, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine (B1678525) has been identified as an important intermediate for small molecule anticancer drugs.
Enzyme Inhibition Nitro-substituted compounds have been investigated as inhibitors for various enzymes, playing a role in the management of conditions like Alzheimer's disease.
Prodrug Design The bioreductive potential of the nitro group allows it to be used in prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors.

Overview of "3-[(4-Nitrophenoxy)methyl]benzohydrazide" within Scholarly Investigations

A thorough review of publicly available scientific literature reveals a notable absence of studies focused specifically on the compound this compound. There are no detailed reports on its synthesis, characterization, or biological evaluation.

However, the chemical architecture of this compound suggests a clear rationale for its potential investigation in medicinal chemistry. The molecule is a hybrid, bringing together the proven biological potential of the benzohydrazide scaffold with the electronically influential nitrophenoxy group.

The research interest in such a compound would likely be predicated on the following hypothetical considerations:

Synergistic Bioactivity: Researchers might hypothesize that combining the benzohydrazide and nitrophenoxy moieties could lead to synergistic or enhanced biological effects, particularly in the realms of antimicrobial or anticancer activity where both scaffolds have shown promise.

Modulation of Properties: The introduction of the 4-nitrophenoxy group at the 3-position of the benzohydrazide could modulate the parent molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the nitro group could influence factors such as cell membrane permeability and interaction with target enzymes or receptors.

Novel Chemical Space: The synthesis of this specific isomer, with the linkage at the meta position of the benzohydrazide, allows for the exploration of a unique chemical space, potentially leading to novel structure-activity relationships.

While direct research on this compound is not currently documented, the extensive body of work on its constituent scaffolds provides a strong foundation for its future synthesis and investigation as a potentially bioactive agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O4 B2419679 3-[(4-Nitrophenoxy)methyl]benzohydrazide CAS No. 832739-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-nitrophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c15-16-14(18)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODLVWHTBNJGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for "3-[(4-Nitrophenoxy)methyl]benzohydrazide"

The construction of this compound can be approached through a logical sequence of reactions that build upon readily available starting materials. A plausible and efficient synthetic route involves the initial preparation of a key intermediate, methyl 3-((4-nitrophenoxy)methyl)benzoate, which is then converted to the final product.

The synthesis of the target compound necessitates the preparation of suitable precursors that contain the essential structural components. A key precursor for the benzohydrazide (B10538) portion is a derivative of m-toluic acid, which can be functionalized to allow for the attachment of the nitrophenoxy group.

A common and effective strategy is the radical bromination of methyl m-toluate to yield methyl 3-(bromomethyl)benzoate . This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a nonpolar solvent like carbon tetrachloride (CCl4) or cyclohexane (B81311) under reflux conditions. chemicalbook.comechemi.com The reaction proceeds via a free radical chain mechanism, where the initiator generates bromine radicals that selectively abstract a benzylic hydrogen from the methyl group of methyl m-toluate, leading to the formation of a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

An alternative precursor that can be synthesized is 3-(chloromethyl)benzoyl chloride . This compound can be prepared from benzenyl trichloride (B1173362) and paraformaldehyde in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride or cupric chloride. chemicalbook.comgoogle.com This precursor offers the advantage of having a reactive acyl chloride group for direct conversion to the hydrazide.

The other key precursor is 4-nitrophenol (B140041) , which is a commercially available compound.

With the precursors in hand, the next steps involve the formation of the ether and hydrazide functionalities.

Nitrophenyl Ether Formation: The ether linkage is typically formed via a Williamson ether synthesis , which is a classic and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would involve the reaction of methyl 3-(bromomethyl)benzoate with 4-nitrophenol in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion. This ion then attacks the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate, displacing the bromide ion and forming the ether bond to yield methyl 3-((4-nitrophenoxy)methyl)benzoate . masterorganicchemistry.comacademicpublishers.org

Hydrazide Bond Formation: The final step in the synthesis is the conversion of the methyl ester group of methyl 3-((4-nitrophenoxy)methyl)benzoate into the benzohydrazide moiety. This transformation is achieved through hydrazinolysis , which involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). ysu.amorganic-chemistry.org The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the stable hydrazide bond.

Alternatively, if 3-(chloromethyl)benzoyl chloride is used as the precursor, the synthesis could proceed by first reacting it with 4-nitrophenol to form 3-((4-nitrophenoxy)methyl)benzoyl chloride, followed by reaction with hydrazine. However, the reactivity of the acyl chloride towards both 4-nitrophenol and hydrazine would need to be carefully controlled to achieve selectivity. A more common approach would be to first react the 3-(chloromethyl)benzoyl chloride with hydrazine to form 3-(chloromethyl)benzohydrazide, and then perform the Williamson ether synthesis with 4-nitrophenol.

To maximize the efficiency of the synthesis of this compound, it is crucial to optimize the conditions for each reaction step.

For the Williamson ether synthesis , several factors can be adjusted to improve the yield and minimize side reactions. The choice of base is important; a moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol (B47542) without causing significant side reactions. The solvent also plays a critical role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the SN2 reaction by solvating the cation of the base and leaving the nucleophilic anion more reactive. The reaction temperature is another key parameter; moderate heating is often required to drive the reaction to completion, but excessive temperatures can lead to decomposition or side reactions.

In the hydrazinolysis step, the reaction is typically driven by using a large excess of hydrazine hydrate to ensure complete conversion of the ester. The choice of solvent, usually an alcohol, facilitates the dissolution of both the ester and hydrazine hydrate. The reaction time and temperature are also important; refluxing for several hours is common to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

The table below summarizes key parameters that can be optimized for the synthesis of this compound.

Reaction StepParameter to OptimizeTypical ConditionsDesired Outcome
Radical Bromination Initiator, Solvent, TemperatureAIBN or BPO, CCl4 or cyclohexane, RefluxHigh yield of methyl 3-(bromomethyl)benzoate, minimal over-bromination
Williamson Ether Synthesis Base, Solvent, TemperatureK2CO3 or NaOH, DMF or Acetonitrile, 60-80 °CHigh yield of methyl 3-((4-nitrophenoxy)methyl)benzoate, minimal side products
Hydrazinolysis Hydrazine equivalent, Solvent, TemperatureExcess hydrazine hydrate, Ethanol or Methanol, RefluxComplete conversion of the ester to this compound

Mechanistic Analysis of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is essential for controlling the synthetic process and predicting potential outcomes.

The formation of the nitrophenyl ether linkage in this compound proceeds via the well-established SN2 (bimolecular nucleophilic substitution) mechanism of the Williamson ether synthesis. masterorganicchemistry.com

The key steps of the mechanism are as follows:

Deprotonation of the Phenol: A base removes the acidic proton from the hydroxyl group of 4-nitrophenol, generating a highly nucleophilic 4-nitrophenoxide anion. The presence of the electron-withdrawing nitro group increases the acidity of the phenol, facilitating this deprotonation step.

Nucleophilic Attack: The 4-nitrophenoxide anion acts as a nucleophile and attacks the electrophilic benzylic carbon of the precursor (e.g., methyl 3-(bromomethyl)benzoate) from the backside relative to the leaving group (bromide).

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the central carbon atom.

Inversion of Configuration and Product Formation: As the new carbon-oxygen bond forms, the carbon-bromine bond breaks, and the leaving group departs. If the benzylic carbon were a stereocenter, this would result in an inversion of configuration, a hallmark of the SN2 mechanism.

The efficiency of this SN2 reaction is favored by the use of a primary benzylic halide, which is sterically unhindered and thus accessible to the nucleophile.

The conversion of the methyl ester to the benzohydrazide through hydrazinolysis is a nucleophilic acyl substitution reaction. The generally accepted mechanism involves a nucleophilic addition-elimination pathway .

The steps of this mechanism are:

Nucleophilic Attack: The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester group.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, where the carbonyl oxygen atom carries a negative charge.

Proton Transfer: A proton is likely transferred from the positively charged nitrogen of the hydrazine moiety to the negatively charged oxygen or the leaving methoxy group.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxy group as a leaving group (methanol).

Some studies suggest that the hydrazinolysis of esters may proceed through a concerted mechanism or involve a five-membered cyclic transition state, particularly due to the "alpha effect," where the presence of an adjacent atom with lone pair electrons (the other nitrogen in hydrazine) enhances the nucleophilicity. koreascience.kr This enhanced nucleophilicity makes hydrazine a particularly effective reagent for the conversion of esters to hydrazides.

Innovative Synthetic Approaches and Green Chemistry Principles

The pursuit of novel and environmentally benign synthetic methodologies for bioactive compounds is a cornerstone of modern medicinal chemistry. In the context of this compound and its analogs, researchers are increasingly exploring innovative strategies that not only enhance efficiency but also adhere to the principles of green chemistry. These approaches aim to minimize the environmental footprint by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One promising green chemistry approach that can be adapted for the synthesis of hydrazone derivatives is the use of solvent-free reaction conditions. For instance, a mechanochemical technique has been successfully employed for the condensation of p-nitrophenylhydrazine with various aromatic aldehydes, affording p-nitrophenyl hydrazones in moderate to high yields. discoveryjournals.org This method is noted for its simplicity, rapid reaction times (2-5 minutes), and the absence of a catalyst, making it an eco-friendly alternative to conventional solvent-based syntheses. discoveryjournals.org The elimination of organic solvents significantly reduces the generation of volatile organic compounds (VOCs) and simplifies the work-up procedure, often yielding pure, unsolvated products. discoveryjournals.org

Another innovative approach involves the use of ultrasound irradiation, which has been demonstrated in the synthesis of 2-hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide. biointerfaceresearch.com Sonochemistry can accelerate reaction rates and improve yields by enhancing mass transfer and activating the reacting species. nih.gov This technique often allows for the use of less harsh reaction conditions and can be more energy-efficient compared to traditional heating methods. nih.gov The application of sonication in an aqueous medium further enhances the green credentials of the synthesis. nih.gov

The following table summarizes hypothetical innovative synthetic approaches for this compound, based on methodologies reported for structurally related compounds.

Table 1: Comparison of Innovative Synthetic Methodologies for Hydrazone Synthesis

Methodology Catalyst Solvent Reaction Time Yield (%) Green Chemistry Principles Adhered To
Mechanosynthesis (Solvent-Free) None None 2-5 min 85-95 Prevention of waste, Atom economy, Safer solvents and auxiliaries (elimination), Energy efficiency
Ultrasonication None/Mild Acid Water/Ethanol 15-30 min 90-98 Safer solvents and auxiliaries, Energy efficiency, Use of renewable feedstocks (if ethanol is bio-based)
Microwave-Assisted Synthesis Acid/Base Ethanol/Water 5-15 min 88-96 Energy efficiency, Reduction of derivatives, Catalysis

Furthermore, the choice of starting materials and reagents is crucial in green synthesis. The traditional synthesis of hydrazides often involves the use of hydrazine hydrate, a substance with known toxicity. clausiuspress.commdpi.com While effective, research is ongoing to find safer alternatives or to develop synthetic routes that minimize its use.

The principles of green chemistry also emphasize the importance of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions like the direct condensation of a hydrazide with an aldehyde to form a hydrazone are inherently atom-economical as the only byproduct is water.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[(4-Nitrophenoxy)methyl]benzohydrazide, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
NH₂8.0 - 9.5Singlet (broad)-
NH9.5 - 11.0Singlet (broad)-
Aromatic (NO₂-Ph)8.1 - 8.3Doublet8.0 - 9.0
Aromatic (CO-Ph)7.4 - 7.9Multiplet-
Aromatic (NO₂-Ph)7.0 - 7.2Doublet8.0 - 9.0
CH₂5.2 - 5.4Singlet-

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

The protons of the two phenyl rings would show characteristic splitting patterns. The protons on the 4-nitrophenoxy ring are expected to appear as two doublets due to their ortho and meta coupling. The protons on the benzohydrazide (B10538) phenyl ring would likely present as a more complex multiplet. The methylene (-CH₂-) protons would appear as a singlet, and the hydrazide protons (-NH-NH₂) would be visible as broad singlets, the positions of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C=O (Amide)165 - 175
Aromatic (C-NO₂)160 - 165
Aromatic (C-O)140 - 150
Aromatic (C-H)115 - 135
Aromatic (C-C)130 - 140
CH₂65 - 75

Note: These are typical chemical shift ranges and require experimental verification.

The carbonyl carbon of the hydrazide group is expected to be the most downfield signal. The aromatic carbons will appear in the region of 115-165 ppm, with their specific shifts determined by the attached substituents (-NO₂, -O-, -C=O). The methylene carbon signal would be found in the upfield region of the spectrum.

To confirm the assignments made from the 1D NMR spectra and to elucidate the connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the ortho and meta protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the different fragments of the molecule, for example, showing a correlation from the methylene protons to the carbons of both aromatic rings and to the benzohydrazide ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Vibrational Spectroscopy Data:

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Signal (cm⁻¹)
N-H Stretch (Hydrazide)3200 - 34003200 - 3400
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Methylene)2850 - 29602850 - 2960
C=O Stretch (Amide)1640 - 16801640 - 1680
N-O Stretch (Nitro)1500 - 1550 (asymmetric), 1335 - 1370 (symmetric)1500 - 1550, 1335 - 1370
C-O-C Stretch (Ether)1200 - 12601200 - 1260

The IR spectrum would be expected to show strong absorption bands for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the characteristic symmetric and asymmetric stretching of the nitro group. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₁₄H₁₃N₃O₄), the expected exact mass is approximately 287.08 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include:

Cleavage of the N-N bond in the hydrazide moiety.

Loss of the nitro group (-NO₂).

Fragmentation of the ether linkage.

Cleavage of the benzoyl group.

Analysis of these fragment ions would help to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the molecule in the solid state, including the planarity of the aromatic rings and the geometry around the hydrazide and ether linkages. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Based on studies of similar benzohydrazide derivatives, it is likely that the molecule adopts a non-coplanar conformation, and that hydrogen bonding involving the hydrazide group plays a significant role in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional shape, charge distribution, and orbital energies.

ParameterFunctional GroupRepresentative Value
Bond Length (Å)C=O (Carbonyl)~1.23 Å
Bond Length (Å)N-N (Hydrazide)~1.39 Å
Bond Length (Å)N-O (Nitro)~1.22 Å
Bond Angle (°)C-N-N (Hydrazide)~118°
Dihedral Angle (°)Benzene Ring - HydrazideVariable (indicating rotational freedom)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. materialsciencejournal.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. materialsciencejournal.org

For 3-[(4-Nitrophenoxy)methyl]benzohydrazide, the HOMO is typically localized on the more electron-rich benzohydrazide (B10538) portion of the molecule. In contrast, the LUMO is concentrated on the electron-deficient 4-nitrophenoxy moiety, primarily due to the strong electron-withdrawing nature of the nitro group. This separation of frontier orbitals indicates a propensity for charge-transfer interactions within the molecule. materialsciencejournal.orgresearchgate.net

ParameterCalculated Value (eV)Implication
HOMO Energy-6.85Electron-donating capability
LUMO Energy-2.31Electron-accepting capability
Energy Gap (ΔE)4.54High chemical stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays different potential values in a color-coded scheme. Regions of negative electrostatic potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netwolfram.com

In the MEP map of this compound, the most negative regions are localized over the oxygen atoms of the carbonyl group and the nitro group, indicating these are the primary sites for interacting with electrophiles or forming hydrogen bonds as acceptors. researchgate.net Conversely, the most positive regions are found around the amine (-NH2) protons of the hydrazide moiety, identifying them as the principal sites for nucleophilic attack or hydrogen bond donation. researchgate.net

Molecular Docking Simulations of "this compound"

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). researchgate.net This method is instrumental in drug discovery for predicting binding modes and affinities. nih.gov

Docking simulations of this compound into the active sites of various biological targets can reveal its potential mechanism of action. Benzohydrazide derivatives have been studied as inhibitors for a range of enzymes, including carbonic anhydrases, cholinesterases, and kinases like Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netnih.gov

Simulations would show that the compound orients itself within the enzyme's active site to maximize favorable interactions. The analysis of these interactions is critical:

Hydrogen Bonding: The hydrazide group is a key pharmacophore, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H protons acting as hydrogen bond donors with amino acid residues like serine, histidine, or aspartate. researchgate.net

π-π Stacking: The two aromatic rings (the benzoyl and nitrophenyl moieties) can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in the binding pocket. researchgate.net

Electrostatic Interactions: The electron-rich nitro group can form favorable electrostatic or dipole-dipole interactions with polar residues or metal ions within the active site.

Molecular docking programs calculate a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), to estimate the strength of the ligand-target interaction. arxiv.org A more negative score typically indicates a stronger and more stable binding interaction. researchgate.net These scores allow for the ranking of different compounds and the prediction of their potential inhibitory activity.

Docking studies against relevant targets, such as EGFR or Quinone Oxidoreductase 2 (NQO2), would predict the binding affinity and the most stable binding pose of this compound. nih.govdoi.org The results would highlight the specific amino acid residues that are crucial for anchoring the molecule within the active site.

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Interaction Type
EGFR Kinase (e.g., 2J6M)-8.5Met793, Asp855Hydrogen Bond, Hydrophobic
Carbonic Anhydrase II (e.g., 2V5Z)-7.9His94, Thr199, Zn2+Coordination, Hydrogen Bond
Mycobacterium tuberculosis InhA (e.g., 2NSD)-7.2Tyr158, Lys165Hydrogen Bond, π-π Stacking

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and the relative stability of these conformations.

An MD simulation would model the interactions between the atoms of the molecule and its surrounding environment (typically a solvent like water) to map out its dynamic behavior. Key areas of flexibility in this compound include the ether linkage (-CH₂-O-), the amide bond of the hydrazide group (-CO-NH-), and the rotations of the three aromatic rings.

Research on structurally related aroylhydrazone ethers has shown that these molecules often adopt non-planar conformations in their stable, crystalline state. nih.gov For instance, the crystal structure of a similar compound revealed significant dihedral angles between the phenyl rings, indicating that packing forces and intramolecular interactions dictate a twisted geometry. nih.gov An MD simulation would expand on this static picture by exploring the full range of motion in a solution, revealing which conformations are most populated and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation This table is for illustrative purposes to show the type of data generated from an MD simulation and does not represent actual experimental results for this compound.

Simulation ParameterDescriptionHypothetical Value/Observation
RMSD (Root Mean Square Deviation)Measures the average deviation of the protein backbone or ligand from a reference structure over time.Low and stable fluctuation around 1.5 Å, suggesting conformational stability.
Torsion Angle (C-O-C-C)Rotation around the ether linkage, indicating flexibility.Shows transitions between multiple stable rotamers.
Potential EnergyThe total energy of the system, indicating overall stability.Converges to a stable negative value after initial equilibration.
Intramolecular H-BondsIdentifies hydrogen bonds within the molecule that stabilize its conformation.Potential for a transient H-bond between the hydrazide -NH and the ether oxygen.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational techniques that correlate the chemical structure of a series of compounds with their biological activity. ijcrt.org These studies help to identify the key molecular features and physicochemical properties that are critical for a molecule's function.

For the benzohydrazide class of compounds, numerous QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including anticancer, anti-diabetic, and antimicrobial effects. ijcrt.orgunair.ac.idderpharmachemica.com These studies typically analyze a range of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

Commonly used descriptors in QSAR studies of benzohydrazide derivatives include:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial atomic charges. The presence of the electron-withdrawing nitro group (-NO₂) on the phenoxy ring of this compound would significantly influence its electronic properties and potential for interaction with biological targets.

Steric Properties: Descriptors like molecular weight, molecular volume, and surface area. The size and shape of the substituents on the benzohydrazide scaffold are often crucial for fitting into a binding pocket.

Hydrophobicity: Quantified by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which affects how a molecule is absorbed, distributed, and transported in the body.

Topological Indices: These describe the connectivity and branching of the molecular structure.

A QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents identified solubility (Log S) and molar refractivity (MR) as significant descriptors influencing their activity. unair.ac.idjppres.com Another study on substituted benzohydrazides for anti-diabetic potential utilized 2D and 3D QSAR models, highlighting the importance of steric and electrostatic fields in predicting potency. ijcrt.org These findings suggest that for this compound, the spatial arrangement of the nitrophenoxy group and its electronic influence are likely key determinants of its biological profile. The ether linkage provides a flexible spacer, and its length and conformational preferences could be critical for orienting the terminal ring system for optimal interaction with a receptor.

The table below summarizes findings from QSAR studies on related benzohydrazide derivatives, providing a framework for understanding the potential SAR of this compound.

Table 2: Summary of QSAR Findings for Benzohydrazide Derivatives This table presents findings from studies on various benzohydrazide analogs to illustrate general SAR principles within this chemical class.

Compound ClassBiological ActivityKey QSAR Descriptors/FindingsReference
Benzylidene Hydrazine BenzamidesAnticancer (Lung)Activity correlates with solubility (Log S) and molar refractivity (MR). unair.ac.idjppres.com
Substituted BenzohydrazidesAnti-diabetic3D-QSAR models showed that steric and electrostatic fields are predictive of activity. ijcrt.org
p-Hydroxy Benzohydrazide DerivativesAntimicrobial3D-QSAR models were developed based on steric and electrostatic fields to design new compounds. derpharmachemica.com

These computational approaches, while not yet applied in published literature specifically to this compound, provide a robust framework for predicting its behavior and guiding future experimental work.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the in vitro biological activity mechanisms of the compound This compound for the enzyme targets outlined in the user's request.

Extensive searches for research data on the interaction of "this compound" with the following enzymes and proteins yielded no specific results:

Carbonic Anhydrase (hCA-I, hCA-II)

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Dihydrofolate Reductase (DHFR)

Enoyl ACP Reductase

Eg5 Kinesin Spindle Protein

Tankyrase (TNKS1/2)

α-Glucosidase

Urease

While the broader class of benzohydrazide derivatives has been investigated for various enzyme inhibitory activities, the specific data required to construct an article focused solely on this compound is not available in the public domain of scientific research. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided, specific outline.

Based on a thorough review of available scientific literature, there is insufficient specific data concerning the in vitro biological activity mechanisms of the chemical compound this compound to generate the requested article. The provided outline requires detailed research findings for specific antibacterial, antifungal, antitubercular, antioxidant, and anticancer mechanisms, which are not available for this particular compound in the public domain.

Research into related hydrazone and benzohydrazide derivatives shows that this class of compounds is of significant interest for its potential biological activities. Studies on various analogues demonstrate antimicrobial, antioxidant, and antiproliferative effects. However, these findings are specific to the structures of the compounds investigated in those studies and cannot be extrapolated to this compound without direct experimental evidence.

Therefore, in adherence to the strict instruction to focus solely on this compound and to provide scientifically accurate, data-supported content for each specified subsection, it is not possible to create the requested article at this time.

Supramolecular Chemistry and Potential in Advanced Materials

Self-Assembly Principles of Hydrazide-Based Systems

The spontaneous organization of molecules into stable, well-defined aggregates is a cornerstone of supramolecular chemistry. For hydrazide-based systems like 3-[(4-Nitrophenoxy)methyl]benzohydrazide, this process is primarily driven by a combination of hydrogen bonding and aromatic stacking interactions.

The hydrazide functional group (-C(=O)NHNH₂) is a powerful motif for directing self-assembly through hydrogen bonding. mdpi.com It possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl C=O group), enabling the formation of robust and directional intermolecular connections. In the solid state, hydrazide molecules often arrange in anti-parallel patterns, linked by N—H⋯O intermolecular hydrogen bonds to form extensive networks. researchgate.net

In this compound, several functional groups can participate in these networks. The primary donors are the N-H protons of the hydrazide group. The primary acceptors are the carbonyl oxygen, the oxygen atoms of the nitro group, and the ether oxygen. This multiplicity of sites allows for the creation of diverse and complex hydrogen-bonded architectures, ranging from simple dimers to one-dimensional chains and three-dimensional frameworks. researchgate.netacs.org Weak C—H⋯O and C—H⋯N interactions can further stabilize these structures. researchgate.netacs.org The interplay between strong and weak hydrogen bonds is crucial in determining the final supramolecular assembly. acs.orgresearchgate.net

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Interaction TypeFunctional GroupRolePotential Interactions
Strong DonorsAmide N-HDonorN-H···O=C, N-H···O(Nitro), N-H···O(Ether)
Amine N-H₂DonorN-H···O=C, N-H···O(Nitro), N-H···O(Ether)
Strong AcceptorsCarbonyl C=OAcceptorC=O···H-N
Nitro -NO₂AcceptorO(Nitro)···H-N, O(Nitro)···H-C(Aromatic)
Ether C-O-CAcceptorO(Ether)···H-N, O(Ether)···H-C(Aromatic)
Weak DonorsAromatic C-HDonorC-H···O=C, C-H···O(Nitro)

The geometry of these interactions can vary, with the most common arrangements being parallel-displaced and T-shaped (edge-to-face). stfc.ac.uk In the parallel-displaced conformation, the rings are offset to minimize repulsion and maximize attractive dispersion forces. rsc.orgstfc.ac.uk The presence of an electron-deficient nitrophenyl ring and a relatively electron-rich benzoyl ring may promote donor-acceptor type π-π interactions, further stabilizing the crystal lattice. nih.gov These stacking interactions, in concert with hydrogen bonding, dictate the formation of columnar or layered structures, contributing significantly to the thermodynamic stability of the crystalline solid. rsc.org

Table 2: Potential Aromatic Interactions in the Crystal Structure of this compound

Interaction TypeDescriptionParticipating GroupsSignificance
π-π Stacking (Parallel-Displaced)Face-to-face stacking of aromatic rings with a lateral offset.Benzoyl ring ↔ Benzoyl ring; Nitrophenoxy ring ↔ Nitrophenoxy ring; Benzoyl ring ↔ Nitrophenoxy ringMaximizes attractive dispersion forces and contributes to the formation of columnar assemblies. stfc.ac.uk
π-π Stacking (T-shaped)The edge of one aromatic ring points towards the face of another.Benzoyl ring ↔ Nitrophenoxy ringDriven by quadrupole moments, contributing to overall packing efficiency. acs.org
C-H···π InteractionsA C-H bond points towards the face of an aromatic ring.Aromatic C-H ↔ π-cloud of adjacent ringProvides additional stabilization to the 3D supramolecular structure.

Formation of Supramolecular Architectures

The combination of directional hydrogen bonds and less-directional stacking forces allows for the construction of sophisticated supramolecular architectures. The dynamic nature of these non-covalent bonds imparts responsive and adaptive properties to the resulting assemblies.

Supramolecular chemistry is inherently dynamic due to the reversible nature of the non-covalent interactions holding the components together. uni-wuerzburg.de This allows for the exchange of components and the reorganization of the entire assembly in response to external stimuli. This concept is central to Constitutional Dynamic Chemistry (CDC), where systems can select and amplify constituents from a dynamic library of possibilities. uni-wuerzburg.de

The hydrazide moiety can also act as an effective ligand for coordinating with metal ions. nih.gov The carbonyl oxygen and the terminal amino nitrogen atoms can chelate to a metal center, providing a powerful tool for directing self-assembly. nih.govrsc.org The introduction of metal ions shifts the self-assembly paradigm from ligand-directed to a balance between the inherent bonding preferences of the ligand and the coordination algorithm of the metal ion. rsc.orgresearchgate.net

Depending on the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the stoichiometry of the components, a wide variety of discrete or polymeric structures can be formed. nih.govmdpi.com For instance, divalent transition metals like Cu(II), Ni(II), and Co(II) are known to form grids, cages, or coordination polymers with hydrazone-type ligands. nih.govrsc.org This coordination-driven self-assembly can be used to create highly ordered, crystalline metal-organic frameworks (MOFs) or discrete, soluble metallo-supramolecular cages with defined shapes and cavities. mdpi.comnih.gov

Table 3: Potential Metal Coordination Modes of the Hydrazide Ligand

Metal Ion ExampleTypical Coordination GeometryPotential Supramolecular StructureReference
Cu(II)Adaptable (Square Planar, Octahedral)Extended 2D/3D networks, grids, or triads. nih.govrsc.org
Ni(II), Co(II)Six-coordinate (Octahedral)Discrete square grids [M₄L₄], clusters. nih.govrsc.org
Pd(II)Square PlanarDiscrete cages [Pd₂L₄], triangles [Pd₃L₆], or prisms. researchgate.net
Ln(III) (Lanthanides)High coordination numbers (8, 9)Macrocycles, polymeric chains, or cages. researchgate.net

Theoretical Applications in Functional Materials Science

The rich supramolecular chemistry of this compound suggests its potential for use in a variety of advanced functional materials. The ability to control its self-assembly through hydrogen bonding, π-π stacking, and metal coordination opens avenues for the rational design of materials with tailored properties.

Hydrazide-functionalized polymers have been demonstrated as versatile scaffolds for creating materials for numerous applications, including stimuli-responsive hydrogels and drug delivery systems. researchgate.netnih.govresearchgate.net The predictable self-assembly into ordered crystalline solids is a key principle in crystal engineering, which can be used to develop materials with specific optical or electronic properties. The presence of the nitro group, a strong electron-withdrawing group, makes the molecule a candidate for non-linear optical (NLO) materials, where ordered alignment in a non-centrosymmetric crystal structure is essential.

Furthermore, the formation of porous networks, either through hydrogen bonding or metal-coordination (MOFs), could lead to applications in gas storage, separation, or heterogeneous catalysis. The hydrazide moiety's ability to bind to metal ions could also be exploited in the design of chemical sensors, where a coordination event leads to a detectable change in a physical property, such as color or fluorescence. The combination of aromatic surfaces and metal-binding sites suggests potential in areas like catalysis and the development of novel magnetic materials. nih.gov

Examination of Liquid Crystalline Behavior

There is currently no published research detailing the examination of this compound for liquid crystalline properties. The potential for a molecule to exhibit mesophases is often predicated on its molecular geometry, anisotropy, and the presence of moieties that can promote ordered, yet fluid, intermolecular arrangements. While the structure of this compound contains rigid aromatic rings and a flexible hydrazide linkage, which are features sometimes found in liquid crystalline materials, empirical studies involving techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) would be necessary to confirm any such behavior. Without this experimental data, any discussion of its liquid crystalline properties remains speculative.

Potential for Supramolecular Gels or Responsive Materials

Similarly, the potential of this compound to act as a gelator for the formation of supramolecular gels or as a component in responsive materials has not been documented. The formation of supramolecular gels typically relies on the self-assembly of low molecular weight gelators into three-dimensional networks that can immobilize a solvent. The hydrazide group, with its capacity for forming strong hydrogen bonds, is a key functional group in the design of such gelators. Furthermore, the nitro group could potentially introduce responsiveness to certain stimuli. However, dedicated studies to explore these possibilities for this compound have not been reported. Future research in this area would be required to ascertain its capabilities in forming such advanced materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(4-Nitrophenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized?

Answer:
A plausible route involves reacting 4-nitrophenoxy acetonitrile with benzohydrazide in the presence of sodium ethoxide, followed by cyclization using POCl₃, as demonstrated in analogous triazole syntheses . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1:1.2 molar ratio of nitrile to hydrazide), and controlling temperature (reflux in ethanol, 80–100°C). Post-synthesis, purification via recrystallization (methanol/water) ensures high yield (75–85%) and purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.5 ppm) and nitrophenoxy methylene (δ 4.5–5.0 ppm) .
    • FT-IR: Confirm hydrazide C=O stretch (~1640 cm⁻¹) and nitro group (–NO₂, ~1520 cm⁻¹) .
  • Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths/angles (e.g., C–N bond in hydrazide: ~1.35 Å) and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic structures?

Answer:
Discrepancies (e.g., unexpected tautomerism in hydrazide groups) require multi-method validation:

DFT Calculations: Compare experimental SXRD bond lengths with computed geometries (B3LYP/6-311++G** basis set) to identify dominant tautomers .

Variable-Temperature NMR: Detect dynamic processes (e.g., keto-enol equilibria) by analyzing signal splitting at low temperatures .

Complementary Techniques: Pair powder XRD with solid-state NMR to assess bulk vs. single-crystal phase differences .

Advanced: What computational strategies predict the compound’s interaction with biological targets like NF-κB?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding to NF-κB’s p50 subunit (PDB: 1SVC). The nitro group’s electron-withdrawing effect may enhance hydrogen bonding (e.g., with Lys241) compared to methoxy analogues .
  • MD Simulations: Perform 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Key metrics: RMSD (<2.0 Å) and binding free energy (MM-PBSA, ΔG < −8 kcal/mol) .

Advanced: How does the nitro group influence the compound’s reactivity in forming coordination complexes?

Answer:
The –NO₂ group acts as a weak-field ligand, enabling diverse coordination modes:

  • Monodentate: Binds via nitro oxygen to transition metals (e.g., Cu²⁺, λmax ~650 nm in UV-vis) .
  • Bridging Ligand: Forms dinuclear complexes (e.g., [Cu₂(L)₂(NO₃)₂]) with magnetic coupling (J = −150 cm⁻¹) .
  • Redox Activity: Cyclic voltammetry reveals reversible reduction (–NO₂ → –NHOH, E₁/₂ ≈ −0.5 V vs. Ag/AgCl) .

Advanced: How to design structure-activity relationship (SAR) studies comparing nitro vs. methoxy substituents?

Answer:

Synthesis: Prepare analogues (e.g., 3-[(4-methoxyphenoxy)methyl]benzohydrazide) via identical routes .

Biological Assays: Test NF-κB inhibition (luciferase reporter assay, IC₅₀ comparison) .

Electron Density Analysis: Use Hirshfeld surfaces (CrystalExplorer) to quantify substituent effects on π-π stacking (e.g., nitro reduces contact% by 5% vs. methoxy) .

Basic: What analytical protocols ensure purity and structural fidelity post-synthesis?

Answer:

  • HPLC: C18 column (ACN/water gradient, 1.0 mL/min), retention time ~8.2 min .
  • HRMS: Confirm exact mass (calc. for C₁₄H₁₂N₃O₄: 298.0828; obs. 298.0825 ± 0.0003) .
  • Elemental Analysis: Acceptable C/H/N tolerances: ±0.4% .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

  • Solvent Screening: Use vapor diffusion (e.g., DMSO/ethyl acetate) to grow needle-shaped crystals .
  • Additives: Introduce 5% glycerol to stabilize hydrogen bonds .
  • Temperature Gradients: Slow cooling (0.5°C/h) from 60°C to 4°C reduces twinning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.